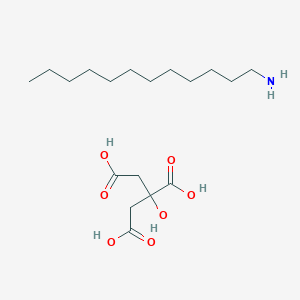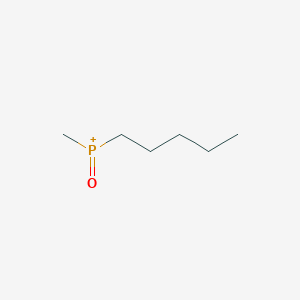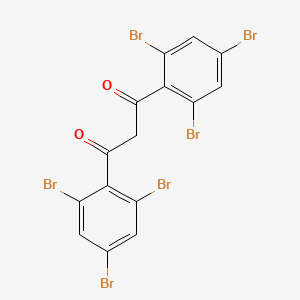
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be approached by first preparing each component separately and then combining them under suitable conditions.
Dodecan-1-amine: This can be synthesized through the reduction of dodecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
2-Hydroxypropane-1,2,3-tricarboxylic acid: This is commonly obtained from natural sources such as citrus fruits or can be synthesized through the fermentation of sugars using microorganisms.
Industrial Production Methods
Industrial production of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is typically carried out through the fermentation of molasses or other sugar-containing substrates using the mold Aspergillus niger. Dodecan-1-amine can be produced on an industrial scale through the hydrogenation of dodecanenitrile.
化学反応の分析
Types of Reactions
Oxidation: The amine group in dodecan-1-amine can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxyl groups in 2-hydroxypropane-1,2,3-tricarboxylic acid can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro compounds from dodecan-1-amine.
Reduction: Formation of alcohols from the carboxyl groups of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Substitution: Formation of esters or ethers from the hydroxyl group of 2-hydroxypropane-1,2,3-tricarboxylic acid.
科学的研究の応用
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of metabolic pathways involving citric acid.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Amines: The amine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes.
Tricarboxylic Acid: The tricarboxylic acid component can participate in metabolic pathways such as the citric acid cycle, influencing energy production and other cellular processes.
類似化合物との比較
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Citric Acid:
Other Tricarboxylic Acids: Compounds such as isocitric acid and aconitic acid share structural similarities with citric acid but differ in their specific chemical properties and applications.
特性
CAS番号 |
109643-66-5 |
|---|---|
分子式 |
C18H35NO7 |
分子量 |
377.5 g/mol |
IUPAC名 |
dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C12H27N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
MGRRUGJFOYKMRW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)

![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
phosphanium bromide](/img/structure/B14317438.png)
